Synthesis of Ethyl 6-nitropicolinate: An In-depth Technical Guide
Synthesis of Ethyl 6-nitropicolinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for the synthesis of Ethyl 6-nitropicolinate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is presented as a three-step process commencing from commercially available precursors. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.
Introduction
Ethyl 6-nitropicolinate is a key building block in the synthesis of more complex heterocyclic compounds. The introduction of a nitro group onto the picolinate scaffold significantly influences the electronic properties of the pyridine ring, making it a versatile substrate for further functionalization in drug discovery and development. This guide outlines a reliable synthetic pathway involving the preparation of 6-hydroxypicolinic acid, its subsequent nitration, and final esterification to yield the target compound.
Overall Synthetic Pathway
The synthesis of Ethyl 6-nitropicolinate is achieved through the following three key transformations:
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Synthesis of 6-Hydroxypicolinic Acid: Carboxylation of 2-bromo-6-hydroxypyridine.
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Synthesis of 6-Nitropicolinic Acid: Nitration of 6-hydroxypicolinic acid.
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Synthesis of Ethyl 6-nitropicolinate: Fischer esterification of 6-nitropicolinic acid.
Experimental Protocols
Step 1: Synthesis of 6-Hydroxypicolinic Acid
This procedure details the synthesis of 6-hydroxypicolinic acid from 2-bromo-6-hydroxypyridine and carbon dioxide[1][2].
Experimental Protocol:
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To a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol, 1.0 equiv.) in dry tetrahydrofuran (THF, 20 mL) at 0°C, add a 2 M solution of isopropylmagnesium chloride in THF (2.2 mL, 4.4 mmol, 1.0 equiv.) over 5 minutes.
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Stir the resulting clear solution at 0°C for an additional 5 minutes.
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Add a 2.5 M solution of n-butyllithium in hexanes (3.5 mL, 8.8 mmol, 2.0 equiv.) dropwise over 5 minutes, maintaining the temperature below -20°C.
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Stir the reaction mixture at this temperature for 30 minutes.
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Introduce dry carbon dioxide (0.20 g, 4.5 mmol, 1.0 equiv.) to the reaction mixture at -20°C.
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Allow the mixture to warm to 20°C over 30 minutes and then quench with water (6 mL).
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After stirring for 10 minutes, separate the aqueous and organic phases.
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Extract the aqueous phase one additional time with ethyl acetate.
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Acidify the combined aqueous phases to precipitate the product.
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Filter the solid, wash with cold water, and dry to afford 6-hydroxypicolinic acid.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-6-hydroxypyridine | [1][2] |
| Reagents | i-PrMgCl, n-BuLi, CO2 | [1][2] |
| Solvent | Tetrahydrofuran | [1][2] |
| Reaction Time | ~1.5 hours | [1][2] |
| Yield | ~93% | [1] |
| Molecular Formula | C6H5NO3 | [3] |
| Molecular Weight | 139.11 g/mol | [3] |
Step 2: Synthesis of 6-Nitropicolinic Acid
This protocol is adapted from the nitration of the structurally similar 6-hydroxynicotinic acid[4][5].
Experimental Protocol:
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In a flask, add 6-hydroxypicolinic acid (10 g, 0.072 mol) to 40 mL of concentrated sulfuric acid.
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Cool the mixture to 0°C in an ice bath.
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Slowly add a mixture of 15 mL of concentrated sulfuric acid and 15 mL of fuming nitric acid, keeping the temperature below 20°C.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
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Heat the mixture to 80°C and maintain for 4 hours.
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Cool the reaction mixture to room temperature and pour it onto ice.
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Collect the resulting precipitate by filtration.
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Wash the solid with cold water and dry to yield 6-nitropicolinic acid.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Starting Material | 6-Hydroxypicolinic Acid | [4] |
| Reagents | Conc. H2SO4, Fuming HNO3 | [4] |
| Reaction Time | 5 hours | [4] |
| Reaction Temperature | 0°C to 80°C | [4] |
| Yield | Not specified, but expected to be moderate to high | |
| Molecular Formula | C6H4N2O5 | |
| Molecular Weight | 184.11 g/mol |
Step 3: Synthesis of Ethyl 6-nitropicolinate
This procedure follows the general principles of Fischer esterification[6][7][8].
Experimental Protocol:
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Suspend 6-nitropicolinic acid (5.0 g, 0.027 mol) in anhydrous ethanol (50 mL).
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Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
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Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
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Pour the residue into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure Ethyl 6-nitropicolinate.
Quantitative Data for Step 3
| Parameter | Value | Reference |
| Starting Material | 6-Nitropicolinic Acid | |
| Reagents | Anhydrous Ethanol, Conc. H2SO4 | [6] |
| Reaction Type | Fischer Esterification | [6][7] |
| Reaction Time | 8-12 hours | |
| Yield | Not specified, typically moderate to high for Fischer esterifications | |
| Molecular Formula | C8H8N2O4 | |
| Molecular Weight | 196.16 g/mol |
Visualized Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of Ethyl 6-nitropicolinate.
References
- 1. 6-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Hydroxypicolinic acid | 19621-92-2 [chemicalbook.com]
- 3. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
